molecular formula C16H13ClFIO3 B2817734 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde CAS No. 944666-98-2

4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde

Cat. No.: B2817734
CAS No.: 944666-98-2
M. Wt: 434.63
InChI Key: HZOZOUFZGCNPDB-UHFFFAOYSA-N
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Description

4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde is a complex organic compound characterized by the presence of multiple functional groups, including chloro, fluoro, ethoxy, and iodo substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The halogen atoms (chloro, fluoro, and iodo) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction yields an alcohol.

Scientific Research Applications

4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to engage in various types of chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluorobenzaldehyde: A simpler compound with similar halogen substituents.

    4-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid: Another compound with a similar structure but different functional groups.

    2-Chloro-6-fluorobenzyl chloride: A related compound used as an intermediate in organic synthesis.

Uniqueness

4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methoxy]-3-ethoxy-5-iodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFIO3/c1-2-21-15-7-10(8-20)6-14(19)16(15)22-9-11-12(17)4-3-5-13(11)18/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOZOUFZGCNPDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)OCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFIO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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